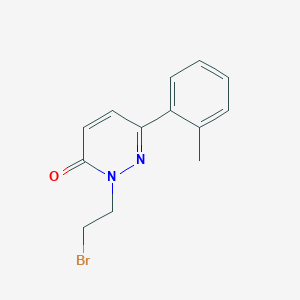

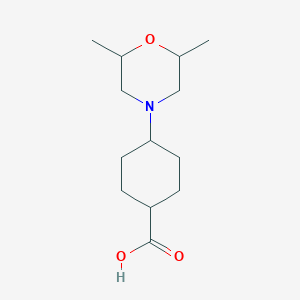

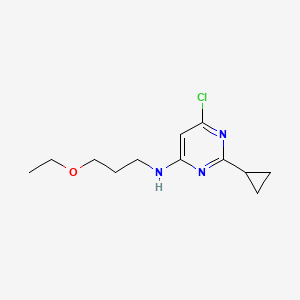

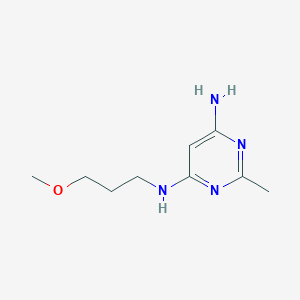

2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one

Übersicht

Beschreibung

“2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for treating various disorders, including cancer cells and microbes . This compound is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies .

Wissenschaftliche Forschungsanwendungen

Chemoproteomic Studies

This compound serves as a cysteine-reactive small-molecule fragment in chemoproteomic studies. It’s used to identify reactive cysteine residues in proteins, which can be crucial for understanding protein function and interactions .

Ligandability Studies

It is utilized in ligandability studies to assess the druggability of proteins, including those considered “undruggable.” This helps in the discovery of new therapeutic targets .

Targeted Protein Degradation

The compound can be incorporated into bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation. This is particularly useful for targeting nuclear proteins by engaging E3 ligases .

Electrophilic Scout Fragment

As an electrophilic scout fragment, it’s used in fragment-based covalent ligand discovery. This approach is beneficial for identifying binding sites and interactions within biological systems .

Antiviral Activity

Indole derivatives, which include this compound, have shown potential in antiviral activity. They are used to develop new agents that can inhibit viruses like influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

The indole moiety of the compound suggests potential anti-inflammatory properties. Indole derivatives are often explored for their ability to reduce inflammation in various disease models .

Anticancer Activity

Research indicates that indole derivatives can exhibit anticancer activities. They may work by interfering with cancer cell proliferation and inducing apoptosis .

Antimicrobial Activity

The structural features of this compound suggest it could be used in the development of new antimicrobial agents. Indole derivatives are known to possess broad-spectrum antimicrobial properties .

Zukünftige Richtungen

Indole derivatives have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . Therefore, “2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one”, being an indole derivative, could also be a subject of future research in the field of medicinal chemistry.

Wirkmechanismus

Indole Derivatives and Their Biological Potential

Indole derivatives are a group of bioactive aromatic compounds that have shown clinical and biological applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .

Biological Activities

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities have sparked interest among researchers to synthesize a variety of indole derivatives .

Pharmacological Activity

Some indole derivatives have shown potent antiviral activities. For example, certain derivatives have exhibited inhibitory activity against influenza A and Coxsackie B4 virus . Other derivatives have shown anti-inflammatory and analgesic activities .

Eigenschaften

IUPAC Name |

2-chloro-1-[6-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c1-9(14)13(16)15-6-5-11-4-3-10(8-17-2)7-12(11)15/h3-4,7,9H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRBPXFXARWTURF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC2=C1C=C(C=C2)COC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.